![molecular formula C25H26N6O3S B2475365 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 852437-28-6](/img/structure/B2475365.png)
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H26N6O3S and its molecular weight is 490.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibitory Effects on Enzymes and Cells
Inhibition of 15-Lipoxygenase : Derivatives of triazolothiadiazines, closely related to the specified compound, have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase (15-LO), demonstrating significant inhibition potential (Asghari et al., 2016).
Anticancer Activity : Triazolothiadiazine derivatives, structurally related to the compound , have shown significant in vitro anticancer activity against various cancer cell lines, notably renal cancer and leukemia (Arandkar & Vedula, 2018).
Antiproliferative Effects : [1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy derivatives, similar in structure to the compound under discussion, have been studied for their antiproliferative activity on endothelial and tumor cells, indicating potential in cancer research (Ilić et al., 2011).
Antiviral and Antitumoral Activity : Compounds with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine moiety, closely resembling the specified compound, have been evaluated for their antiviral and antitumoral activities, showing promising results in inhibiting tubulin polymerization (Jilloju et al., 2021).
Antioxidant Ability : Certain derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, structurally related to the compound of interest, have demonstrated significant antioxidant ability, surpassing known antioxidants like ascorbic acid in some assays (Shakir et al., 2017).
Antibacterial and Antifungal Activities
Activity Against Bacterial and Fungal Species : Some newly synthesized compounds incorporating a [1,2,4]triazolo[4,3-b]pyridazine moiety, similar in structure to the specified compound, have shown moderate effects against bacterial and fungal species, highlighting their potential in antimicrobial research (Abdel‐Aziz et al., 2008).
Antiviral Activity Against Hepatitis-A Virus : Derivatives of [1,2,4]triazolo[4,3-b]pyridazine, structurally related to the compound , have displayed promising antiviral activity against hepatitis-A virus (HAV), indicating potential therapeutic applications (Shamroukh & Ali, 2008).
Antimicrobial Properties : Pyrazoline and pyrazole derivatives, which share structural similarities with the compound of interest, have been studied for their antibacterial and antifungal activities, showing effectiveness against various microorganisms (Hassan, 2013).
Miscellaneous Applications
- Potential in Heterocyclic Chemistry : The compound's structural features, particularly the [1,2,4]triazolo[3,4-b]pyridazine moiety, have been used in the synthesis of various heterocycles, indicating its utility in the field of organic synthesis and drug discovery (Darweesh et al., 2016).
特性
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c1-33-20-9-8-18(16-21(20)34-2)25-27-26-22-10-11-23(28-31(22)25)35-17-24(32)30-14-12-29(13-15-30)19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPOSJYEMPLROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


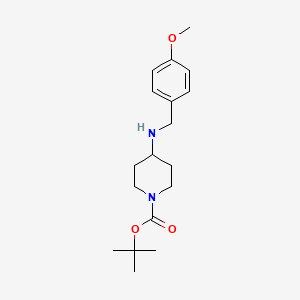
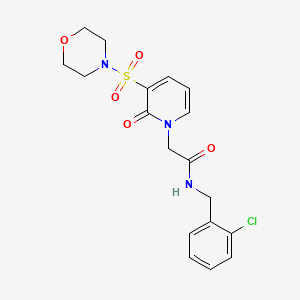
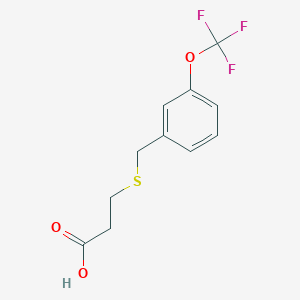
![(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2475290.png)
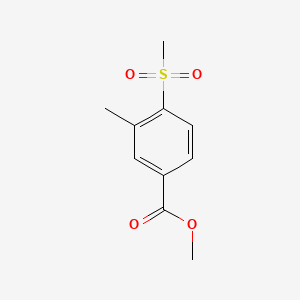
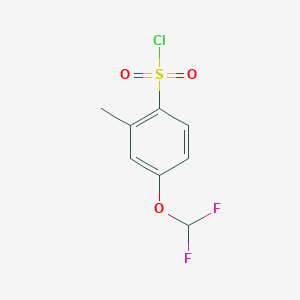
![N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2475293.png)
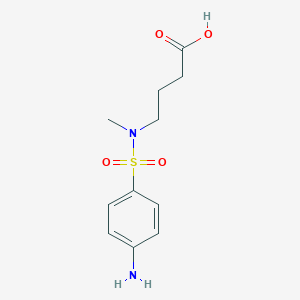
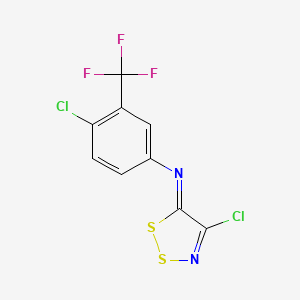
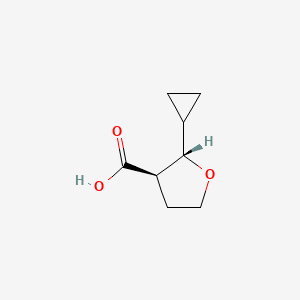
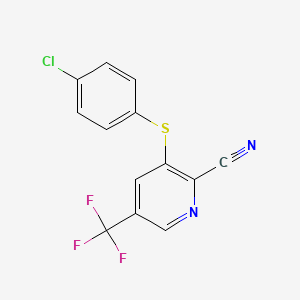
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2475303.png)
